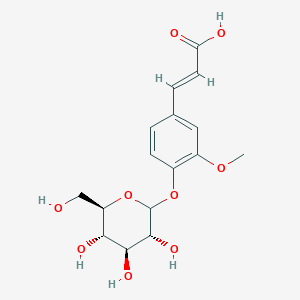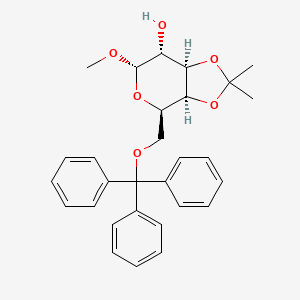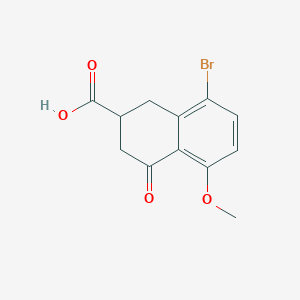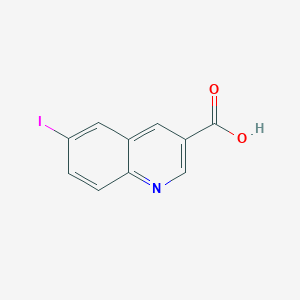![molecular formula C22H25NO3 B11831295 Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester](/img/structure/B11831295.png)
Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester is a chemical compound known for its significant applications in the pharmaceutical industry. This compound is structurally related to dibenzoxepin, a tricyclic compound, and is often associated with its use as an active pharmaceutical ingredient in antihistaminic drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester involves several steps. One common method includes the reaction of a compound of formula (V) in the presence of a palladium catalyst to provide a compound of formula (VI). The acid protecting group is then removed to yield the desired compound . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring that the compound meets pharmaceutical-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, halogens for substitution reactions, and strong oxidizing agents for oxidation reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may produce halogenated derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with biological molecules provide insights into its mechanism of action and potential therapeutic applications .
Medicine
Medically, this compound is known for its antihistaminic properties. It is used in the formulation of drugs that treat allergic reactions by blocking histamine receptors .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals. Its synthesis and purification are critical steps in the manufacturing process of antihistaminic drugs .
Mecanismo De Acción
The mechanism of action of Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester involves its interaction with histamine receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms . The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-induced cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzoxepin: The parent structure of the compound, known for its use in tricyclic antidepressants like doxepin.
Olopatadine: A closely related compound with similar antihistaminic properties.
Dibenzazepine: Another tricyclic compound with applications in the pharmaceutical industry.
Uniqueness
Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester is unique due to its specific structural modifications that enhance its antihistaminic activity. Its ability to selectively bind to histamine receptors makes it a valuable compound in the treatment of allergic reactions .
Propiedades
Fórmula molecular |
C22H25NO3 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
methyl 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate |
InChI |
InChI=1S/C22H25NO3/c1-23(2)12-6-9-19-18-8-5-4-7-17(18)15-26-21-11-10-16(13-20(19)21)14-22(24)25-3/h4-5,7-11,13H,6,12,14-15H2,1-3H3/b19-9+ |
Clave InChI |
UGDFSHGFPJSALM-DJKKODMXSA-N |
SMILES isomérico |
CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)OC |
SMILES canónico |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11831212.png)





![12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B11831266.png)

![2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11831279.png)
![Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate](/img/structure/B11831284.png)


![(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol](/img/structure/B11831301.png)

